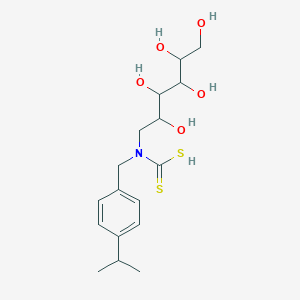
N-4-Isopropylbenzylglucamine dithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-4-Isopropylbenzylglucamine dithiocarbamate (N-4-IBG) is an organic compound that has been widely used in scientific research due to its unique properties. It is a dithiocarbamate derivative that can chelate metal ions, making it useful in various applications such as catalysis, electrochemistry, and spectroscopy.
Wirkmechanismus
The mechanism of action of N-4-Isopropylbenzylglucamine dithiocarbamate involves its ability to chelate metal ions. When N-4-Isopropylbenzylglucamine dithiocarbamate binds to a metal ion, it forms a stable complex that can be used in various applications. The binding of N-4-Isopropylbenzylglucamine dithiocarbamate to metal ions can also affect the biochemical and physiological properties of the metal ion, leading to changes in cellular processes.
Biochemische Und Physiologische Effekte
N-4-Isopropylbenzylglucamine dithiocarbamate has been shown to have a variety of biochemical and physiological effects. It has been studied for its potential as an antioxidant, as it can scavenge free radicals and protect cells from oxidative damage. N-4-Isopropylbenzylglucamine dithiocarbamate has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, N-4-Isopropylbenzylglucamine dithiocarbamate has been studied for its potential as a metal chelator in the treatment of metal toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-4-Isopropylbenzylglucamine dithiocarbamate in lab experiments is its ability to chelate metal ions, making it useful in various applications such as catalysis, electrochemistry, and spectroscopy. Additionally, N-4-Isopropylbenzylglucamine dithiocarbamate is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-4-Isopropylbenzylglucamine dithiocarbamate is its potential toxicity, as it can chelate essential metal ions and disrupt cellular processes.
Zukünftige Richtungen
There are several future directions for the study of N-4-Isopropylbenzylglucamine dithiocarbamate. One area of research is the development of new metal complexes using N-4-Isopropylbenzylglucamine dithiocarbamate as a ligand. These complexes can be studied for their catalytic and electrochemical properties. Another area of research is the use of N-4-Isopropylbenzylglucamine dithiocarbamate as a probe in spectroscopic studies to detect metal ions in biological samples. Additionally, the potential use of N-4-Isopropylbenzylglucamine dithiocarbamate as a metal chelator in the treatment of metal toxicity is an area of ongoing research.
Synthesemethoden
The synthesis of N-4-Isopropylbenzylglucamine dithiocarbamate involves the reaction of 4-isopropylbenzylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. The resulting product is then treated with glucamine to obtain N-4-Isopropylbenzylglucamine dithiocarbamate. The process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-4-Isopropylbenzylglucamine dithiocarbamate has been widely used in scientific research due to its ability to chelate metal ions. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic and electrochemical properties. N-4-Isopropylbenzylglucamine dithiocarbamate has also been used as a probe in spectroscopic studies, where it can be used to detect metal ions in biological samples.
Eigenschaften
CAS-Nummer |
111811-14-4 |
|---|---|
Produktname |
N-4-Isopropylbenzylglucamine dithiocarbamate |
Molekularformel |
C17H27NO5S2 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
2,3,4,5,6-pentahydroxyhexyl-[(4-propan-2-ylphenyl)methyl]carbamodithioic acid |
InChI |
InChI=1S/C17H27NO5S2/c1-10(2)12-5-3-11(4-6-12)7-18(17(24)25)8-13(20)15(22)16(23)14(21)9-19/h3-6,10,13-16,19-23H,7-9H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
JEQPSYBWBTWNHF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
Synonyme |
N-4-isopropylbenzylglucamine dithiocarbamate N-p-isopropylbenzyl-D-glucamine dithiocarbamate N-PBGD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



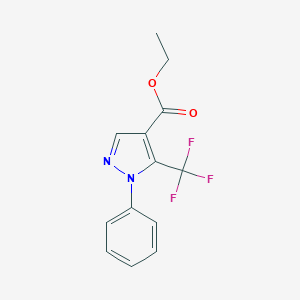
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
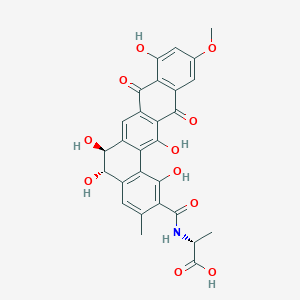
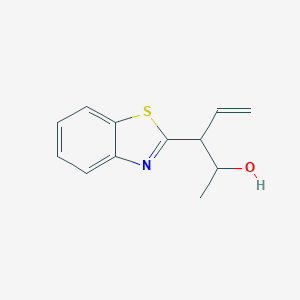
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
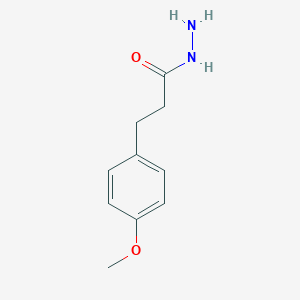
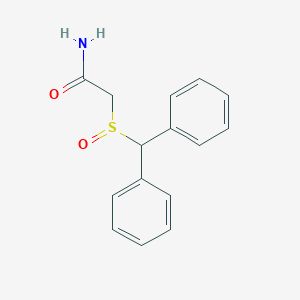
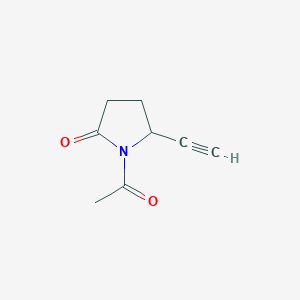
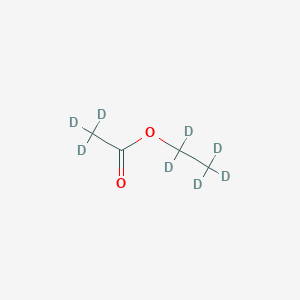
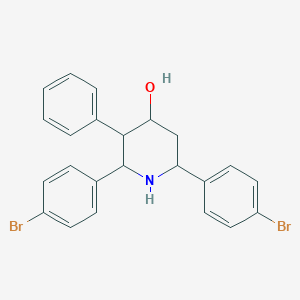
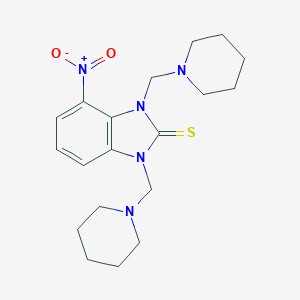
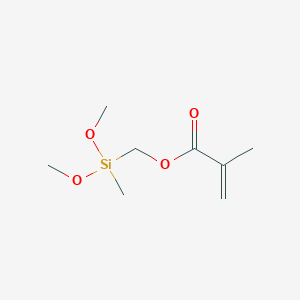
![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)